molecular formula C16H15N3OS2 B3013966 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 878696-58-3

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B3013966
CAS RN: 878696-58-3
M. Wt: 329.44
InChI Key: YTTYJHYJLXGABT-UHFFFAOYSA-N
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Description

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTA, and it belongs to the class of thienopyrimidine compounds. MTA has been extensively studied for its various biological and pharmacological properties, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial Agent Development

The core structure of this compound, particularly the thieno[2,3-d]pyrimidin-4-yl moiety, has been associated with antimicrobial properties . Research indicates that derivatives of this class can exhibit broad-spectrum antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.49–3.9 μg/mL against various bacterial strains . This suggests that our compound of interest could be synthesized and tested as a potential antimicrobial agent.

Antifungal Research

In addition to its antibacterial potential, the thieno[2,3-d]pyrimidin-4-yl group has shown reasonable antifungal activity . This opens up avenues for the compound to be used in the development of new antifungal medications, especially considering the rising concern over antifungal resistance.

Drug Design and Pharmacokinetics

The pharmacokinetic properties of related compounds have been studied, indicating good traditional drug-like properties . This compound could be used in drug design research, where its absorption, distribution, metabolism, and excretion (ADME) profile can be analyzed to predict its behavior as a drug candidate.

Chemical Library Synthesis

Compounds with the thieno[2,3-d]pyrimidin-4-yl scaffold are often included in chemical libraries for high-throughput screening . Our compound could be synthesized in various derivatives to expand such libraries, aiding in the discovery of new bioactive molecules.

properties

IUPAC Name

N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTYJHYJLXGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

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